molecular formula C14H19N5O3 B275492 1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE

1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B275492
M. Wt: 305.33 g/mol
InChI Key: OAFLJFCPGXDRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile or through the reaction of an amine with sodium azide and triethyl orthoformate.

    Alkylation: The tetrazole ring is then alkylated with prop-2-en-1-yl bromide under basic conditions to introduce the prop-2-en-1-yl group.

    Benzylation: Finally, the compound is benzylated with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form an epoxide or a diol.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system or cardiovascular diseases.

    Agriculture: Tetrazole derivatives are known for their herbicidal and fungicidal properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The trimethoxybenzyl group can enhance lipophilicity, improving membrane permeability and bioavailability.

    Agriculture: It may inhibit key enzymes in the metabolic pathways of pests or pathogens, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-tetrazol-5-amine: Similar structure but with a phenyl group instead of a benzyl group.

    1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the prop-2-en-1-yl and 3,4,5-trimethoxybenzyl groups, which can impart specific reactivity and biological activity not seen in other similar compounds.

Properties

Molecular Formula

C14H19N5O3

Molecular Weight

305.33 g/mol

IUPAC Name

1-prop-2-enyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C14H19N5O3/c1-5-6-19-14(16-17-18-19)15-9-10-7-11(20-2)13(22-4)12(8-10)21-3/h5,7-8H,1,6,9H2,2-4H3,(H,15,16,18)

InChI Key

OAFLJFCPGXDRMS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=NN=NN2CC=C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=NN=NN2CC=C

Origin of Product

United States

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